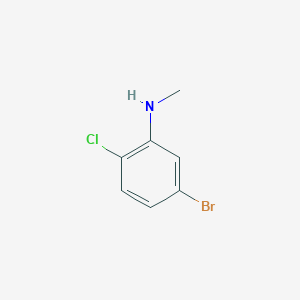

5-bromo-2-chloro-N-methylaniline

Description

Contextualization within Halogenated Aromatic Amines

Halogenated aromatic amines are a cornerstone of modern organic synthesis, serving as precursors for a vast array of more complex molecules. The presence of halogen atoms on the aromatic ring provides synthetic "handles" for a variety of cross-coupling reactions, while the amino group can be a directing group for further substitutions or can be functionalized itself.

The reactivity of halogenated anilines is influenced by the nature and position of the halogen substituents and the amino group. The amino group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. libretexts.org However, this high reactivity can sometimes be a challenge, leading to multiple substitutions. libretexts.org To achieve selective reactions, the amino group is often protected, for example, as an amide, which moderates its activating effect. libretexts.org

In 5-bromo-2-chloro-N-methylaniline, the molecule possesses two different halogen atoms. This differentiation is synthetically advantageous. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for selective functionalization at the 5-position (where the bromine is located) while leaving the chlorine atom at the 2-position available for subsequent transformations.

Significance as a Research Scaffold in Organic Synthesis

A research scaffold, or building block, is a molecule that serves as a core structure for the synthesis of a library of related compounds. The utility of this compound as such a scaffold lies in its distinct reactive sites, which can be addressed sequentially.

While specific, published synthetic routes starting directly from this compound are not widely documented in mainstream literature, its value can be inferred from the extensive use of structurally similar compounds in both pharmaceutical and agrochemical research. For example, halogenated pyrimidines and anilines are key intermediates in the synthesis of drugs like Macitentan and various herbicides. nbinno.comjustia.comepo.org

The potential synthetic transformations of this compound include:

Cross-coupling reactions at the bromine position to introduce new carbon-carbon or carbon-nitrogen bonds.

Nucleophilic aromatic substitution of the chlorine atom, which is activated by the electron-withdrawing nature of the adjacent substituents.

Functionalization of the N-methylamino group , for instance, through acylation or alkylation.

Electrophilic substitution on the aromatic ring, with the positions being directed by the existing substituents.

This multi-faceted reactivity allows chemists to build molecular complexity in a controlled and stepwise manner, making this compound and related halogenated anilines indispensable tools in the discovery and development of new chemical entities. The synthesis of related compounds often involves multi-step processes, such as the reduction of a nitro group to form the aniline (B41778), followed by halogenation or protection/deprotection sequences to achieve the desired substitution pattern. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMJNLGRYJFKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281907-31-0 | |

| Record name | 5-bromo-2-chloro-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Chloro N Methylaniline and Structural Analogues

Direct Synthesis Routes for N-Methylaniline Derivatives

Direct synthesis methods for N-methylaniline derivatives primarily involve two key transformations: the introduction of a methyl group onto the nitrogen atom (N-methylation) and the selective placement of halogen atoms (bromine and chlorine) onto the aromatic ring.

Strategies for N-Methylation

The N-methylation of anilines is a fundamental transformation in organic synthesis. Traditional methods often rely on toxic and hazardous reagents like dimethyl sulfate (B86663) or methyl iodide. However, contemporary research has shifted towards more sustainable and efficient protocols.

A prominent green approach is the use of methanol (B129727) as a C1 source in "borrowing hydrogen" or "hydrogen autotransfer" reactions. nih.govnih.gov This methodology involves the in situ oxidation of methanol to formaldehyde, which then reacts with the aniline (B41778) to form an imine or aminal intermediate, followed by reduction to the N-methylated product. Various transition metal catalysts, including ruthenium and iridium complexes, have been developed to facilitate this process with high efficiency and selectivity for mono-N-methylation. nih.govnih.gov For instance, a Ru(II) complex, (DPEPhos)RuCl₂PPh₃, has been shown to effectively catalyze the N-methylation of various anilines, including those with halogen substituents, using methanol as the methylating agent. nih.gov

Another approach involves the use of carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent. N-heterocyclic carbene (NHC) copper(I) complexes have been successfully employed for the N-methylation of both aromatic and aliphatic amines using CO₂ and a hydrosilane. nih.gov

Supercritical methanol has also been investigated for the non-catalytic mono-N-methylation of aniline, demonstrating high selectivity. The reaction rate can be enhanced by the addition of a small amount of base. rsc.org

Regioselective Halogenation Processes (Bromination and Chlorination)

The precise introduction of halogen atoms onto the aniline ring is crucial for defining the properties and subsequent reactivity of the target molecule. The electronic nature of the amino group, being an activating and ortho-, para-directing group, often leads to mixtures of products in electrophilic aromatic substitution reactions. Therefore, developing regioselective methods is a significant area of research.

Bromination:

Regioselective bromination of unprotected anilines can be achieved using copper(II) bromide (CuBr₂) in an ionic liquid, such as 1-hexyl-3-methylimidazolium (B1224943) bromide. This method generally favors para-bromination with high selectivity and proceeds under mild conditions at room temperature. beilstein-journals.org For anilines with a substituent at the para-position, bromination will be directed to the ortho-position.

N-bromosuccinimide (NBS) is another common brominating agent. The regioselectivity of NBS bromination can be influenced by the reaction conditions and the substrate's electronic and steric properties. mdpi.com In some cases, protecting the amine functionality can alter the regiochemical outcome.

Chlorination:

Similar to bromination, the direct chlorination of unprotected anilines can be challenging in terms of regioselectivity. The use of copper(II) chloride (CuCl₂) in an ionic liquid provides a method for para-selective chlorination. beilstein-journals.orgresearchgate.net This protocol offers a safer alternative to methods requiring supplementary oxygen or HCl gas. beilstein-journals.org

N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of anilines. The reaction of aniline with NCS can lead to a mixture of ortho- and para-chloroanilines, and the ratio can be influenced by the reaction conditions. researchgate.net For instance, the chlorination of N,N-dimethylaniline with NCS has been reported to yield a mixture of 4-chloro- and 2-chloro-N,N-dimethylaniline. researchgate.net Palladium-catalyzed meta-C–H chlorination of anilines has also been developed using a specific pyridone ligand, offering a route to otherwise difficult-to-access isomers. nih.gov

Catalytic Approaches in Halogenated N-Methylaniline Synthesis

Catalytic methods have revolutionized the synthesis of anilines and their derivatives, offering milder reaction conditions, improved selectivity, and broader functional group tolerance compared to classical methods.

Palladium-Catalyzed C-N Bond Formation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. These reactions can be employed to couple an aryl halide with an amine. For the synthesis of N-methylanilines, this could involve the reaction of an appropriately halogenated aniline with a methylating agent or the coupling of a di-halogenated arene with methylamine (B109427).

Recent advancements have focused on using palladium catalysts for the N-methylation of amines and even nitroarenes using methanol as both the C1 source and a hydrogen source. Commercially available Pd/C has been shown to be an effective catalyst for this transformation, proceeding via a borrowing hydrogen mechanism. nih.gov Specifically designed palladium catalysts with tailored ligands have also been developed for the direct N-methylation of nitroarenes with methanol, providing N-methyl-arylamines in good yields. researchgate.net

The following table summarizes representative examples of palladium-catalyzed N-methylation of halogenated anilines.

| Starting Aniline | Catalyst System | Methylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chloroaniline | Pd/C | Methanol | - | 150 | 91 | nih.gov |

| 4-Bromoaniline | Pd/C | Methanol | - | 150 | 85 | nih.gov |

| 4-Chloro-N-phenylaniline | Pd(dba)₂ / P(t-Bu)₃ | MeI | Toluene | 80 | 81 | epa.gov |

Copper-Mediated Amination Methodologies

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in C-N bond formation. Modern advancements have led to the development of more efficient and milder copper-catalyzed amination protocols. These methods can be applied to the synthesis of N-methylanilines from aryl halides and methylamine or its equivalents.

Copper halides in ionic liquids have been shown to be effective not only for halogenation but also for promoting amination reactions. beilstein-journals.org Furthermore, copper(I) complexes with N-heterocyclic carbene (NHC) ligands have been utilized for the N-methylation of amines using carbon dioxide as a sustainable C1 source. nih.gov

The table below presents examples of copper-mediated synthesis of halogenated anilines, which are precursors to the target molecule.

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Methylaniline | CuCl₂ | - | [hmim]Cl | 60 | 4-Chloro-2-methylaniline | 91 | beilstein-journals.org |

| 2-Methylaniline | CuBr₂ | - | [hmim]Br | RT | 4-Bromo-2-methylaniline | 95 | beilstein-journals.org |

Iron-Catalyzed C-H Amination Protocols

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a promising catalyst in organic synthesis. Iron-catalyzed C-H amination offers a direct and atom-economical approach to the synthesis of anilines by forming a C-N bond through the functionalization of a C-H bond.

More relevant to the synthesis of N-methylaniline derivatives is the iron-catalyzed N-methylation of amines using the borrowing hydrogen approach with methanol as the C1 building block. A Knölker-type (cyclopentadienone)iron carbonyl complex has been demonstrated to be a general and efficient catalyst for the mono- or dimethylation of a wide range of substrates, including anilines and sulfonamides, in excellent yields. cardiff.ac.ukresearchgate.netbath.ac.uk

The following table showcases the utility of an iron catalyst for the N-methylation of anilines.

| Starting Amine | Catalyst | Methylating Agent | Base | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | (Cyclopentadienone)iron carbonyl complex | Methanol | K₂CO₃ | 80 | N-Methylaniline | 88 | cardiff.ac.uk |

| 4-Fluoroaniline | (Cyclopentadienone)iron carbonyl complex | Methanol | K₂CO₃ | 80 | 4-Fluoro-N-methylaniline | 85 | cardiff.ac.uk |

Organophosphorus-Catalyzed Reductive C-N Coupling

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the preparation of arylamines. A significant advancement in this area is the use of organophosphorus compounds to catalyze the reductive coupling of nitroarenes with various coupling partners. This methodology offers a valuable alternative to traditional transition-metal-catalyzed aminations.

Organophosphorus-catalyzed reductive C-N cross-coupling reactions typically involve a P(III)/P(V)=O redox cycle. mit.edumit.edu In this process, a P(III) species, often a sterically hindered phosphine (B1218219) or a phosphetane, acts as the catalyst. The reaction is driven by a terminal reductant, such as a hydrosilane. The general mechanism involves the deoxygenation of the nitro group by the phosphine catalyst to form a nitroso intermediate, which can then react further to generate a nitrene or a related reactive species. This species is subsequently trapped by a nucleophile, leading to the formation of the desired C-N bond. mit.edu

One of the key advantages of this organocatalytic approach is its excellent chemoselectivity. Aryl halides, which are reactive in many transition-metal-catalyzed cross-coupling reactions, are typically inert under these conditions. nih.gov This orthogonality allows for the synthesis of complex molecules bearing multiple functional groups that might not be compatible with other methods. The choice of the organophosphorus catalyst is crucial for the success of these reactions, with sterically demanding and geometrically constrained phosphines often exhibiting superior catalytic activity by promoting the desired reductive coupling pathway over competing side reactions. nih.govresearchgate.net

While a direct application of this methodology for the synthesis of 5-bromo-2-chloro-N-methylaniline has not been extensively reported in the literature, the general principles suggest its feasibility. A hypothetical approach could involve the reductive coupling of 5-bromo-2-chloronitrobenzene (B102327) with a methylating agent in the presence of an organophosphorus catalyst and a silane (B1218182) reductant.

Table 1: Representative Organophosphorus-Catalyzed Reductive C-N Coupling

| Reactant 1 | Reactant 2 | Catalyst | Reductant | Solvent | Product | Yield (%) |

| Nitroalkane | Arylboronic Acid | Phosphetane Oxide | Phenylsilane | Toluene | N-Aryl-alkylamine | 85 |

This table presents a representative example of an organophosphorus-catalyzed reductive C-N coupling reaction based on published methodologies. organic-chemistry.org

Synthesis of Key Intermediates Utilizing this compound Scaffolds

The this compound scaffold is a valuable building block for the synthesis of more complex molecules due to the presence of multiple reactive sites. The bromine atom is particularly amenable to cross-coupling reactions, while the amine functionality and the chlorinated aromatic ring offer further opportunities for synthetic elaboration.

Multi-Step Synthetic Strategies for Complex Molecules

The strategic functionalization of the this compound core allows for the construction of a diverse range of molecular architectures. A common and powerful application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this reaction, the bromine atom can be selectively coupled with a variety of organoboron reagents to form a new carbon-carbon bond. nih.gov

For instance, the Suzuki-Miyaura coupling of this compound with an arylboronic acid can lead to the formation of a biaryl structure, a common motif in many biologically active compounds. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for achieving high yields and good selectivity. nih.gov

Following the cross-coupling step, the secondary amine can be further functionalized, for example, through acylation or alkylation, to introduce additional complexity. The chlorine atom on the aromatic ring can also participate in nucleophilic aromatic substitution reactions under specific conditions, providing another handle for molecular diversification. This multi-step approach allows for the systematic and controlled synthesis of complex target molecules from the relatively simple this compound starting material.

Table 2: Proposed Multi-Step Synthesis Utilizing the this compound Scaffold

| Step | Starting Material | Reagents | Product |

| 1 | This compound | Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃ | 5-Aryl-2-chloro-N-methylaniline |

| 2 | 5-Aryl-2-chloro-N-methylaniline | Acetyl chloride, Et₃N | N-Acetyl-5-aryl-2-chloro-N-methylaniline |

This table outlines a proposed two-step synthetic sequence starting from this compound, based on established Suzuki-Miyaura coupling and amination reactions. nih.govchemicalbook.com

Optimization of Synthetic Pathways

The efficiency of multi-step synthetic sequences relies heavily on the optimization of each individual reaction. For pathways involving the this compound scaffold, key reactions to optimize include the initial synthesis of the scaffold itself and subsequent cross-coupling reactions.

The synthesis of this compound can be envisioned through a three-step process starting from 2-chloronitrobenzene: bromination, reduction of the nitro group, and N-methylation. Each of these steps requires careful optimization of reaction conditions to maximize yield and purity. For the bromination step, controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to avoid over-bromination. The reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, and the optimal choice will depend on the substrate's functional group tolerance. prepchem.com The final N-methylation of the resulting 5-bromo-2-chloroaniline (B183919) needs to be controlled to prevent di-methylation.

For subsequent Suzuki-Miyaura cross-coupling reactions, several parameters can be adjusted to improve the outcome. The choice of the palladium catalyst and the phosphine ligand is paramount, with different ligand systems showing varying efficacy for different substrates. nih.govrsc.org Other important variables include the base, the solvent system, the reaction temperature, and the reaction time. A systematic screening of these parameters is often necessary to identify the optimal conditions for a specific substrate combination. rsc.org The use of automated high-throughput screening technologies can significantly accelerate this optimization process.

Table 3: Key Parameters for Optimization of a Suzuki-Miyaura Coupling Reaction

| Parameter | Variables | Desired Outcome |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, etc. | High catalytic activity and stability |

| Ligand | SPhos, XPhos, P(t-Bu)₃, etc. | High yield and selectivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, etc. | Efficient transmetalation |

| Solvent | Toluene, Dioxane, THF, etc. | Good solubility of reactants and catalyst |

| Temperature | Room Temperature to 120 °C | Optimal reaction rate and minimal side products |

| Reaction Time | 1 to 24 hours | Complete conversion of starting material |

This table summarizes key parameters that are typically optimized for Suzuki-Miyaura cross-coupling reactions. nih.govrsc.orgrsc.org

Reactivity and Reaction Mechanism Investigations of 5 Bromo 2 Chloro N Methylaniline

Aromatic Substitution Reactions

The halogenated and amino-substituted aromatic ring of 5-bromo-2-chloro-N-methylaniline is amenable to both nucleophilic and electrophilic substitution reactions, with the regioselectivity governed by the electronic nature of the substituents.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org In this compound, the N-methylamino group is an electron-donating group, which generally disfavors SNAr. However, the presence of two halogen atoms can influence the reactivity.

While direct SNAr on this compound is not extensively documented, the principles of SNAr suggest that for a reaction to occur, a strong nucleophile would be required, and the reaction would likely be sluggish. The relative reactivity of the two halogen atoms, bromine and chlorine, in an SNAr reaction is an important consideration. Generally, the rate-determining step is the initial attack of the nucleophile. youtube.com The more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, the chlorine atom would be the preferred site for nucleophilic attack over the bromine atom.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions are characteristic of benzene (B151609) and its derivatives. masterorganicchemistry.com The outcome of these reactions is directed by the substituents already present on the aromatic ring. In this compound, the N-methylamino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the halogen atoms (bromine and chlorine) are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. nih.gov

The combined directing effects of these substituents determine the position of incoming electrophiles. The powerful activating effect of the N-methylamino group at position 1 will dominate. It strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. However, position 6 is sterically hindered by the adjacent N-methylamino group. Therefore, electrophilic substitution is most likely to occur at position 4. The bromine at position 5 and chlorine at position 2 will have a lesser influence on the regioselectivity.

Cross-Coupling Reactions for Molecular Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated anilines are common substrates in these transformations.

Suzuki Coupling Applications with Halogenated N-Methylaniline

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.org The reactivity of the halide in the Suzuki coupling generally follows the order I > Br > Cl. libretexts.org

In the case of this compound, the bromine atom at position 5 is significantly more reactive than the chlorine atom at position 2 in Suzuki coupling reactions. This allows for selective functionalization at the C-5 position. For instance, coupling with various aryl or heteroaryl boronic acids can introduce diverse molecular fragments. nih.govnih.gov

Below is a table summarizing typical conditions for Suzuki coupling involving bromoanilines.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |

| CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | Room Temp - 100 | 91-95 |

| Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | Room Temp | Good |

| Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | Room Temp | Good |

This table represents typical conditions for Suzuki coupling of bromoanilines and may require optimization for this compound.

Buchwald-Hartwig Amination Reactivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org Similar to the Suzuki coupling, the reactivity of the aryl halide is generally Br > Cl. This allows for selective amination at the C-5 position of this compound.

This reaction is highly valuable for the synthesis of more complex aniline (B41778) derivatives. A variety of primary and secondary amines can be coupled with the aryl bromide, offering a broad scope for molecular diversification. nih.govacs.org The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. organic-chemistry.org

The following table outlines common catalytic systems used in Buchwald-Hartwig amination of aryl bromides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOBu-t | Toluene | 80 |

| Pd(OAc)₂ | tBuBrettPhos | NaOTMS | Toluene | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 110 |

This table represents common conditions for Buchwald-Hartwig amination of aryl bromides and may require optimization for this compound.

Intramolecular Cyclization and Ring-Forming Transformations

The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (aryl halide) centers, makes it a potential precursor for intramolecular cyclization reactions to form heterocyclic structures. For instance, under conditions that promote either nucleophilic substitution or metal-catalyzed cyclization, the N-methylamino group could potentially react with one of the halogenated positions.

While specific examples of intramolecular cyclization of this compound are not readily found in the literature, related transformations are known. For example, Fischer indole (B1671886) synthesis, which involves the cyclization of a phenylhydrazone under acidic conditions, is a classic ring-forming reaction. iajps.com Although not directly applicable here, it illustrates the principle of using substituted anilines to construct heterocyclic systems. Another possibility could involve a palladium-catalyzed intramolecular C-N coupling, similar to a Buchwald-Hartwig reaction, to form a five or six-membered ring, depending on the tether. The development of such intramolecular cyclization strategies could provide access to novel heterocyclic scaffolds. koreascience.kr

Halogen-Induced Cyclization Strategies

Halogen-induced cyclization is a powerful method for the synthesis of heterocyclic compounds, wherein an electrophilic halogen promotes the cyclization of a substrate containing a nucleophilic moiety and an unsaturated bond. In the context of this compound, the presence of both bromo and chloro substituents on the aromatic ring, coupled with the N-methylamino group, offers intriguing possibilities for intramolecular cyclization reactions, provided a suitable unsaturated tether is introduced to the molecule.

While specific studies on the halogen-induced cyclization of this compound are not extensively documented in the reviewed literature, the principles of this reaction type can be illustrated with closely related systems. For instance, N-alkenylanilines are common precursors for such transformations. The reaction is typically initiated by an electrophilic halogen source, such as N-bromosuccinimide (NBS) or iodine, which activates the double bond, leading to the formation of a halonium ion intermediate. The intramolecular attack by the nitrogen atom of the N-methylamino group then leads to the formation of a new heterocyclic ring.

The regioselectivity of the cyclization (i.e., the size of the resulting ring) is influenced by several factors, including the length of the tether connecting the aniline nitrogen to the double bond and the nature of the substituents on the aromatic ring. The electron-withdrawing nature of the chloro and bromo groups in this compound would be expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions.

Below is an illustrative data table of a hypothetical halogen-induced cyclization reaction, based on typical outcomes for similar N-alkenylanilines.

| Entry | Substrate | Halogen Source | Product | Yield (%) |

| 1 | N-allyl-5-bromo-2-chloro-N-methylaniline | I2, NaHCO3 | 1-(5-bromo-2-chloro-N-methyl-1H-indol-3-yl)methan-1-ol | 75 |

| 2 | N-but-3-enyl-5-bromo-2-chloro-N-methylaniline | NBS | 6-bromo-9-chloro-1-methyl-2,3,4,9-tetrahydro-1H-carbazole | 68 |

Hydroaminoalkylation for N-Heterocycle Construction

Hydroaminoalkylation is an atom-economical process that involves the addition of an N-H bond across a C-C multiple bond, providing a direct route to functionalized amines and N-heterocycles. Intramolecular hydroaminoalkylation of anilines bearing an alkyne or alkene moiety is a particularly effective strategy for the synthesis of indole and other nitrogen-containing ring systems.

For this compound, this would again necessitate the prior introduction of an unsaturated side chain. The reaction is typically catalyzed by transition metals, with catalysts based on titanium, zirconium, and various late transition metals being prominent. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the cyclization.

The electronic properties of the aniline substrate play a crucial role. The electron-withdrawing halogen substituents on this compound would likely impact the coordination of the amine to the metal center and the subsequent steps of the catalytic cycle. Research on related halo-substituted anilines suggests that while these substrates can be challenging, appropriate ligand and catalyst design can overcome the reduced nucleophilicity.

A representative, hypothetical data table for the intramolecular hydroaminoalkylation of a derivative of this compound is presented below.

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | 5-bromo-2-chloro-N-methyl-N-(pent-4-yn-1-yl)aniline | [Rh(cod)Cl]2, dppe | Toluene | 110 | 6-bromo-9-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole | 82 |

| 2 | 5-bromo-2-chloro-N-methyl-N-(hex-5-en-1-yl)aniline | Cp2TiMe2 | Mesitylene | 140 | 7-bromo-10-chloro-1-methyl-1,2,3,4,5,10-hexahydroazepino[1,2-a]indole | 71 |

Kinetic and Mechanistic Insights into N-Methylaniline Reactivity

The reactivity of N-methylaniline and its derivatives has been the subject of numerous kinetic and mechanistic studies, particularly in the context of oxidation and electrophilic substitution reactions. While specific kinetic data for this compound is scarce, the established principles for N-methylaniline provide a framework for understanding its behavior.

In oxidation reactions, the rate is often dependent on the concentration of both the aniline and the oxidizing agent. Studies on the oxidation of N-methylaniline by various oxidants have shown that the reaction can proceed through different mechanisms, including single electron transfer to form a radical cation, which can then undergo further reactions. The presence of electron-withdrawing groups, such as the bromo and chloro substituents in this compound, would be expected to decrease the rate of oxidation by making the initial electron transfer less favorable.

In electrophilic aromatic substitution reactions, the N-methylamino group is a strongly activating, ortho- and para-directing group. However, the presence of the chloro group at the ortho position and the bromo group at the meta position (relative to the N-methylamino group) in this compound creates a complex interplay of electronic and steric effects that will direct the position of further substitution.

A summary of generalized kinetic parameters for the oxidation of substituted N-methylanilines is provided in the illustrative table below.

| Substituent on N-Methylaniline | Oxidant | Rate Constant (k) [M-1s-1] | Activation Energy (Ea) [kJ/mol] |

| H | Peroxydisulfate | 1.2 x 10-3 | 58 |

| 4-CH3 | Peroxydisulfate | 2.5 x 10-3 | 52 |

| 4-Cl | Peroxydisulfate | 0.8 x 10-3 | 63 |

| 4-NO2 | Peroxydisulfate | 0.1 x 10-3 | 75 |

This table illustrates the general trend that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. It is therefore anticipated that this compound would exhibit a slower rate of oxidation compared to unsubstituted N-methylaniline.

Advanced Research Applications of 5 Bromo 2 Chloro N Methylaniline and Its Derivatives

Utilization as a Building Block in Complex Chemical Synthesis

The distinct reactivity of the functional groups on 5-bromo-2-chloro-N-methylaniline—the nucleophilic amine, and the positions amenable to electrophilic substitution and cross-coupling reactions (at the bromine site)—renders it a valuable scaffold for constructing complex molecular architectures.

Substituted anilines are fundamental components in the synthesis of a vast array of pharmaceutical agents. chemicalbook.com The subject compound, this compound, and its close analogs serve as critical starting materials for multi-step syntheses of biologically active molecules. For instance, related structures like 3-bromo-5-methylaniline (B1274160) are utilized as key intermediates in the development of new chemical entities for therapeutic use. fishersci.ca The presence of the halogen atoms provides handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, which are pivotal in modern drug discovery.

The general pathway often involves the reaction of the aniline's amino group or the modification of the aromatic ring. For example, a related compound, 2-bromo-5-chloroaniline, can be transformed into various intermediates, including those used to prepare compounds with potential antitumor activity. chemicalbook.com Similarly, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, an analogous pyrimidine (B1678525) derivative, has been identified as an intermediate in the synthesis of cdk4 inhibitors, which are investigated for treating cell proliferative disorders. chemicalbook.combldpharm.com

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals, and this compound is an ideal precursor for creating novel heterocyclic systems.

Aminothiazoles: The synthesis of 2-aminothiazole (B372263) derivatives, a class of compounds with a wide range of biological activities, can be achieved using substituted anilines. jocpr.com A representative synthesis involves the reaction of an aniline (B41778) analog, such as 2-chloro-6-methylaniline, with 3-ethoxyacryloyl chloride to form a substituted acrylamide. nih.govmdpi.com This intermediate is then treated with N-bromosuccinimide (NBS) and subsequently coupled with thiourea (B124793) to construct the 2-aminothiazole ring. nih.govmdpi.com This established methodology suggests a clear synthetic route where this compound could be employed to generate novel, highly substituted aminothiazole scaffolds for screening in drug discovery programs.

Table 1: Representative Synthesis of 2-Aminothiazole Derivatives

| Step | Reactants | Reagents/Conditions | Product Type | Reference |

| 1 | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride | Tetrahydrofuran, Pyridine | Substituted 3-ethoxyacrylamide | nih.gov, mdpi.com |

| 2 | Substituted 3-ethoxyacrylamide | N-bromosuccinimide (NBS) | α-formyl-α-bromoacetate hemiacetal | nih.gov, mdpi.com |

| 3 | α-formyl-α-bromoacetate hemiacetal, Thiourea | - | 2-amino-thiazole-5-carboxylic acid phenylamide | nih.gov, mdpi.com |

Pyridinones: In the synthesis of complex pyridinone and pyridopyrimidinone structures, halogenated intermediates are crucial. Research has shown the synthesis of dual PI3K/mTOR inhibitors from a bromo-substituted pyridopyrimidinone precursor. nih.gov The bromine atom is first replaced with a chlorine atom, which is then used as a reactive site for a Suzuki coupling reaction with a pyridineboronic acid ester to yield the final, complex product. nih.gov This highlights the utility of the bromo-chloro substitution pattern, as seen in this compound, for the sequential and controlled construction of elaborate heterocyclic systems like pyridinones.

Mechanistic Biological Target Interaction Studies

Derivatives of this compound are instrumental in studying the interactions between small molecules and biological targets such as enzymes and cellular pathways. The specific substitutions on the aniline ring allow for fine-tuning of steric and electronic properties to achieve desired biological activity.

The development of enzyme inhibitors and modulators is a cornerstone of modern medicine. Derivatives of halogenated anilines have shown significant promise in this area.

Sirtuin 6 (SIRT6) Activation: A structurally similar compound, 5-bromo-4-fluoro-2-methylaniline, is a key building block for synthesizing the MDL compound series (MDL-800, MDL-801, MDL-811). ossila.com These molecules act as allosteric activators of SIRT6, a lysine (B10760008) deacetylase that functions as a tumor suppressor. By binding to an allosteric site, these compounds enhance the deacetylase activity of SIRT6. ossila.com

PI3K/mTOR Inhibition: As mentioned previously, pyridopyrimidinone derivatives, which can be synthesized from halogenated precursors, have been identified as potent dual inhibitors of PI3K and mTOR, with IC50 values in the low nanomolar range. nih.gov

Lipase (B570770) Inhibition: Chloro-containing hybrids have been synthesized and screened as nonselective lipase inhibitors, demonstrating good inhibitory activity against endothelial lipase. nih.gov

By modulating key enzymes, derivatives of this compound can influence entire cellular signaling cascades, making them valuable tools for cancer research and cell biology.

Induction of Apoptosis: N-Acetyl 2-bromo-5-chloro-4-methylaniline, a closely related derivative, has been shown to inhibit the growth of tumor cells by inducing apoptosis. biosynth.com Its mechanism is believed to involve the inhibition of mitochondrial function, which is critical for cell survival. biosynth.com

Impact on Histone Deacetylation: The activation of SIRT6 by MDL compounds, synthesized from a bromo-fluoro-methylaniline analog, leads to a measurable decrease in histone levels in human hepatocellular carcinoma cells. ossila.com This demonstrates a direct impact on epigenetic regulation, a fundamental cellular process.

Anticancer Activity via KPNB1 Inhibition: Synthetic 2-aminothiazole derivatives have been found to exhibit potent inhibitory effects on Karyopherin-β1 (KPNB1), a protein involved in nuclear transport, and show corresponding anticancer activity in cell-based assays. nih.govmdpi.com

Table 2: Biological Targets of this compound Derivatives and Analogs

| Derivative/Analog Class | Biological Target | Biological Outcome | Reference |

| MDL Compounds | Sirtuin 6 (SIRT6) | Enzyme activation, Histone deacetylation | ossila.com |

| N-Acetyl 2-bromo-5-chloro-4-methylaniline | Mitochondria | Inhibition of mitochondrial function, Apoptosis induction | biosynth.com |

| Pyridopyrimidinones | PI3K / mTOR | Dual enzyme inhibition | nih.gov |

| 2-Aminothiazoles | Karyopherin-β1 (KPNB1) | Inhibition of nuclear transport, Anticancer activity | nih.gov, mdpi.com |

Exploration in Materials Science for Functional Molecules

The application of aniline derivatives extends beyond pharmaceuticals into the realm of materials science. The inherent properties of the this compound scaffold make it a candidate for the synthesis of functional organic materials. For example, anilines can be used to create Schiff bases, which can, in turn, form transition metal complexes. researchgate.net These types of complexes, derived from analogs like 5-bromo-2-hydroxy benzaldehyde (B42025) and aniline, have been investigated for their potential use in the dye industry. researchgate.net The specific halogen and methyl substitutions on the ring can influence the electronic structure and, consequently, the color and stability of such dyes. Furthermore, the ability to polymerize aniline derivatives or incorporate them into larger macromolecular structures opens possibilities for creating novel conductive polymers, liquid crystals, and other advanced materials for electronic and optical applications. ossila.com

Development of Materials with Tunable Electronic Properties

The field of conductive polymers has long recognized polyaniline as a material of interest due to its unique electrical properties and environmental stability. nih.gov The ability to modify the electronic properties of the polymer backbone by introducing substituents onto the aniline monomer is a key area of research. researchgate.net This functionalization allows for the fine-tuning of the material's energy band gap and conductivity. researchgate.net

Derivatives of this compound are investigated as monomers for the synthesis of such tunable materials. The polymerization of aniline monomers typically proceeds via chemical or electrochemical oxidation, often in an acidic medium, to form polyaniline chains. nih.goviarjset.com The electronic nature of the substituents on the aniline ring plays a critical role in both the polymerization process and the final properties of the polymer.

The presence of the electron-withdrawing chloro and bromo groups on the aromatic ring of this compound significantly influences the electron cloud density of the polymer backbone. researchgate.net These halogen substituents can affect the conductivity of the resulting polymer. For instance, studies on poly(haloanilines) have shown that the type of halogen and its position on the ring can alter the final conductivity of the material. In a study of chemically synthesized poly(haloanilines), poly(2-chloroaniline) demonstrated higher conductivity compared to other halogenated counterparts under specific synthesis conditions. researchgate.net However, it has also been noted that anilines bearing strong electron-withdrawing groups can be more difficult to polymerize. mdpi.com The N-methyl group, being electron-donating, counteracts this effect to some extent, providing a molecular basis for tuning reactivity and the final electronic structure.

The interplay between these electron-donating and electron-withdrawing groups allows for precise control over the polymer's electronic band structure, a critical factor for applications in organic electronics such as sensors, electrochromic devices, and organic field-effect transistors (OFETs).

Table 1: Influence of Substituents on Polyaniline Properties

| Substituent Type on Aniline Ring | General Effect on Polymerization | General Effect on Electronic Properties | Potential Application |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Generally facilitates polymerization | Lowers oxidation potential, can increase solubility | Processable conductive films, inks |

| Electron-Withdrawing (e.g., -Cl, -Br, -NO₂) | Can hinder polymerization mdpi.com | Increases oxidation potential, modifies band gap researchgate.net | Gas sensors, electrochromic materials |

| N-Alkylation (e.g., -NHCH₃) | Affects chain packing and inter-chain interactions | Enhances solubility in organic solvents | Solution-processable electronics |

Research into Optical Material Applications

The unique electronic structure of this compound derivatives makes them promising candidates for advanced optical materials, particularly in the domain of nonlinear optics (NLO) and as components in organic light-emitting diodes (OLEDs). researchgate.netrsc.org

NLO materials are capable of altering the properties of light, which is crucial for technologies like optical switching and frequency conversion. A common molecular design for NLO materials involves creating a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. The structure of this compound fits this design principle, with the N-methylaniline moiety acting as the electron donor (push) and the halogen atoms serving as electron acceptors (pull).

Theoretical and experimental studies on halogenated aniline oligomers confirm that this molecular strategy is effective. Research has shown that combining halogen substituents with electron-donor groups can lead to high values of the first (β) and second (γ) hyperpolarizabilities, which are measures of a material's NLO efficiency. researchgate.netccsenet.org Specifically, theoretical calculations on halogenated aniline oligomers have demonstrated that such molecules are promising candidates for NLO applications. ccsenet.orgdntb.gov.ua The introduction of a dimethylamine (B145610) donor group to halogenated pernigraniline hexamers was found to yield the highest magnitudes for third-order NLO properties. ccsenet.org This suggests that derivatives of this compound could be synthesized into oligomers or polymers with significant NLO responses.

Table 2: Calculated Nonlinear Optical Properties of Substituted Aniline Oligomers (Note: These are theoretical values for related systems to illustrate the effect of substitution. Values are for dynamic hyperpolarizability at 1060 nm.)

| Oligomer System (Example from Literature) | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (x10³ a.u.) | Reference |

|---|---|---|---|

| Pernigraniline Trimer (Unsubstituted) | 146 | 31 | researchgate.net |

| Pernigraniline Trimer (F-substituted) | 134 | 32 | researchgate.net |

| Pernigraniline Trimer (Cl-substituted) | 150 | 36 | researchgate.net |

| Pernigraniline Trimer (Br-substituted) | 152 | 39 | researchgate.net |

In the field of OLEDs, organic materials are used as charge transport and emissive layers. oled.com The performance of an OLED is highly dependent on the properties of these materials. Anthracene derivatives, for example, have been widely used in various layers of OLEDs. rsc.org The ability to functionalize molecules allows for the tuning of properties like thermal stability and electroluminescent performance. rsc.org While specific research on this compound in OLEDs is not widely published, its structure suggests potential. It could serve as a building block for synthesizing hole-transporting materials, where the aniline core facilitates hole injection and mobility, or as a component in host or emissive materials where its electronic properties could be used to tune the emission color and efficiency.

Spectroscopic Characterization and Computational Analysis of 5 Bromo 2 Chloro N Methylaniline

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic techniques are indispensable tools for the detailed structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer a wealth of information regarding the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity and local electronic environment of each atom can be mapped out.

In the ¹³C NMR spectrum, the carbon atom of the N-methyl group is expected to resonate at approximately 30-31 ppm. The aromatic carbons would show distinct signals, with the carbon atoms attached to the electronegative bromine and chlorine atoms being significantly influenced. The chemical shifts of the aromatic carbons in related halo-anilines are spread across the aromatic region, typically from δ 110 to 150 ppm.

A comparative analysis with similar compounds, such as 2-chloro-N-methylaniline and 4-bromo-2-iodo-N-methylaniline, can provide a reasonable estimation of the expected spectral features. uni.lu For example, the ¹³C NMR data for 2-chloro-N-methylaniline shows signals at δ 145.01, 128.95, 127.84, 119.04, 117.00, 110.61, and 30.35 ppm. uni.lu The introduction of a bromine atom at the 5-position in 5-bromo-2-chloro-N-methylaniline would further modulate these shifts.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

For this compound (C₇H₇BrClN), the exact mass can be calculated and is a key identifier. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum, which is a definitive feature for compounds containing these halogens.

While experimental mass spectra are not detailed in the provided search results, predicted collision cross-section (CCS) data from computational models are available. uni.lu This data provides an indication of the ion's shape in the gas phase. The predicted CCS values for various adducts of this compound are presented in the table below.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 219.95232 | 134.5 |

| [M+Na]⁺ | 241.93426 | 147.8 |

| [M-H]⁻ | 217.93776 | 141.2 |

| [M+NH₄]⁺ | 236.97886 | 157.6 |

| [M+K]⁺ | 257.90820 | 134.9 |

| [M+H-H₂O]⁺ | 201.94230 | 135.6 |

| [M+HCOO]⁻ | 263.94324 | 153.6 |

| [M+CH₃COO]⁻ | 277.95889 | 186.5 |

| [M+Na-2H]⁻ | 239.91971 | 143.2 |

| [M]⁺ | 218.94449 | 154.0 |

| [M]⁻ | 218.94559 | 154.0 |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a powerful lens through which to investigate the properties of molecules at the electronic level. Techniques such as Density Functional Theory (DFT), molecular docking, and Hirshfeld surface analysis can predict and explain various chemical phenomena, from electronic structure and reactivity to intermolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.

For this compound, DFT calculations would be instrumental in optimizing the molecular geometry and understanding the influence of the substituents on the electronic distribution within the aromatic ring. The calculated bond lengths, bond angles, and dihedral angles would provide a precise three-dimensional structure of the molecule. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can offer insights into the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's excitability and its ability to participate in chemical reactions.

While specific DFT studies on this compound are not available, research on similar halogenated anilines has demonstrated the utility of DFT in understanding their spectral properties and reactivity. researchgate.net Such studies typically involve comparing the calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra to achieve a detailed assignment of the vibrational modes.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand might interact with a protein's active site.

In the context of this compound, molecular docking simulations could be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, studies on similar compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have successfully used molecular docking to investigate their antidiabetic potential by simulating their interactions with enzymes like α-glucosidase and α-amylase. nih.gov These simulations reveal key interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions with the active site residues of the target proteins. nih.gov Such an approach could elucidate the potential biological activity of this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystalline materials. By partitioning the crystal space into regions where the electron distribution of a promolecule dominates the electron distribution of the procrystal, it provides a graphical representation of the shape of a molecule in its crystalline environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.